N-Acetylcytosine arabinoside

cytidine deaminase resistance metabolic stability nucleoside analog inactivation

N-Acetylcytosine arabinoside (CAS 13491-47-9; synonym N4-acetylarabinocytidine) is a synthetic N4-acetyl derivative of the antileukemic nucleoside analog cytarabine (ara-C). It belongs to the N4-acyl-1-β-D-arabinofuranosylcytosine class, characterized by an acetyl group on the exocyclic N4-amino group of the cytosine base and an arabinose sugar moiety in place of ribose.

Molecular Formula C11H15N3O6
Molecular Weight 285.25 g/mol
CAS No. 13491-47-9
Cat. No. B7728610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylcytosine arabinoside
CAS13491-47-9
Molecular FormulaC11H15N3O6
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)
InChIKeyNIDVTARKFBZMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylcytosine Arabinoside (CAS 13491-47-9): Chemical Identity, Class, and Procurement-Relevant Baseline


N-Acetylcytosine arabinoside (CAS 13491-47-9; synonym N4-acetylarabinocytidine) is a synthetic N4-acetyl derivative of the antileukemic nucleoside analog cytarabine (ara-C). It belongs to the N4-acyl-1-β-D-arabinofuranosylcytosine class, characterized by an acetyl group on the exocyclic N4-amino group of the cytosine base and an arabinose sugar moiety in place of ribose . The compound is catalogued as Cytarabine Impurity 28 in pharmacopeial reference standard collections and is supplied at ≥97% purity (HPLC) for use as an analytical reference standard in pharmaceutical quality control, method validation, and impurity profiling . Its molecular formula is C11H15N3O6 with a molecular weight of 285.25 g/mol .

Why N-Acetylcytosine Arabinoside Cannot Be Substituted with Generic Ara-C or Other N4-Acyl Analogs Without Performance Consequence


N-Acetylcytosine arabinoside occupies a distinct position within the N4-acyl-ara-C series defined by its short-chain acetyl modification. Unlike the parent drug ara-C, which is rapidly inactivated (>80% deamination to ara-U within 4 h in human plasma) by cytidine deaminase [1], the N4-acetyl substituent confers complete resistance to enzymatic deamination by both human liver and mouse kidney cytidine deaminase in vitro [2][3]. Compared with longer-chain N4-acyl analogs such as N4-behenoyl-ara-C (BHAC/enocitabine) and N4-octadecyl-ara-C (NOAC), the N4-acetyl derivative exhibits lower lipophilicity and substantially reduced cytotoxicity, making it unsuitable as a therapeutic prodrug but uniquely valuable as a stable, isolable reference standard and mechanistic probe [4][5]. Generic interchange with any other N4-acyl-ara-C congener, or with ara-C itself, therefore fails on the basis of differential deaminase susceptibility, lipophilicity, cytotoxic potency, and regulatory identity as a specified impurity.

Quantitative Differentiation Evidence for N-Acetylcytosine Arabinoside vs. Cytarabine and Other N4-Acyl Analogs


Complete Resistance to Cytidine Deaminase vs. Rapid Deamination of Ara-C

N4-acetyl-ara-C (N-acetylcytosine arabinoside) is not deaminated by human liver or mouse kidney cytidine deaminase in vitro, whereas the parent drug ara-C is a known substrate that is rapidly converted to the inactive metabolite arabinofuranosyluracil (ara-U). In human plasma at 37°C, ara-C undergoes >80% deamination to ara-U within 4 hours [1]. By contrast, the N4-acetyl modification renders the compound completely resistant to enzymatic deamination under identical in vitro assay conditions using both human liver and mouse kidney homogenates [2][3]. This binary difference—complete resistance versus rapid inactivation—is the single most structurally informative feature of the N4-acetyl modification for experimental design.

cytidine deaminase resistance metabolic stability nucleoside analog inactivation ara-C deamination

Cytotoxicity Differential: N4-Acetyl-ara-C vs. N4-Chloroacetyl-ara-C in Hamster Fibrosarcoma Cells

In a direct comparative cytotoxicity study using A(T1)Cl-3 hamster fibrosarcoma cells, N4-acetyl-ara-C demonstrated comparatively poor cytotoxicity, with 87% colony survival at a 10^-4 M concentration. In striking contrast, the N4-chloroacetyl analog (N4-chloroacetyl-ara-C) completely abolished colony formation at a 100-fold lower concentration (10^-6 M), with no colonies surviving. The parent N4-acetyl derivative of cytidine (1b) showed similarly weak activity (95% survival at 10^-4 M) [1]. This SAR reveals that the acetyl substituent is insufficient to confer potent cytotoxicity, distinguishing it sharply from halogenated N4-acyl congeners.

cytotoxicity structure-activity relationship N4-acyl prodrug colony formation assay

Enhanced Lipophilicity of N4-Acyl-ara-C Derivatives Relative to Ara-C

N4-acylation of ara-C increases lipophilicity relative to the parent nucleoside. In a systematic study of N4-substituted cytarabine derivatives, the partition coefficients of all synthesized N4-derivatives—measured in a chloroform/water system at room temperature—exceeded that of ara-C, confirming enhanced lipophilic character imparted by the N4-acyl substituent [1]. While exact logP values for the N4-acetyl congener are not reported in isolation, the class-level observation that all N4-carboxylate and succinamate prodrugs (including N4-acetate derivatives) exhibit higher chloroform/water partition coefficients than ara-C [1] is consistent with the broader finding that N4-acyl-ara-C compounds are consistently more lipophilic than the parent drug, enabling improved membrane partitioning and cellular uptake [2].

partition coefficient lipophilicity membrane permeability prodrug design

Regulatory Identity as Cytarabine Impurity 28: Analytical Reference Standard with Defined Purity Specification

N-Acetylcytosine arabinoside is formally designated as Cytarabine Impurity 28 in pharmaceutical reference standard catalogues and is supplied at a certified purity of ≥97% (HPLC) with full Certificate of Analysis documentation including HPLC, 1H-NMR, and MS data [1]. Unlike generic ara-C or other N4-acyl-ara-C analogs that lack this specific regulatory impurity designation, this compound is traceable to pharmacopeial standards (USP/EP) and is qualified for use in analytical method development, method validation (AMV), ANDA/DMF submissions, and quality control release testing of cytarabine API and finished dosage forms [1].

reference standard impurity profiling pharmaceutical QC pharmacopeial compliance

N4-Acyl Derivatives Exhibit Superior Liposomal Encapsulation Efficiency vs. Ara-C

The US patent US4330534 (expired) explicitly teaches that N4-acylcytosine arabinoside derivatives—including N4-acetyl, N4-caproyl, N4-caprylyl, N4-lauroyl, N4-myristoyl, N4-palmitoyl, and N4-stearoyl congeners—can be efficiently encapsulated into lecithin liposomes without the need for harmful additives such as stearylamine or dicetyl phosphate, which are required to achieve acceptable encapsulation of unmodified ara-C [1]. The patent specification states that the encapsulation efficiency of ara-C in liposomes is 'considerably small compared with that employed as the starting material,' whereas N4-acyl modification eliminates this limitation [1]. N4-acyl chains shorter than C6 or longer than C18 do not increase activity appreciably, defining an optimal acyl chain-length window for formulation [1].

liposomal formulation encapsulation efficiency drug delivery N4-acyl prodrug

N4-Acetyl-ara-C Functions as a Hydrolytically Cleavable Prodrug Scaffold Distinct from Stable N4-Alkyl Congeners

Unlike N4-alkyl-ara-C derivatives (e.g., N4-octadecyl-ara-C, N4-hexadecyl-ara-C) that are resistant to both deamination and enzymatic cleavage, the N4-acetyl-ara-C derivative contains a hydrolytically labile amide bond that can undergo enzymatic deacetylation to release the parent drug ara-C. In systematic prodrug studies, Ara-C-N4-acetate derivatives (compounds 6 and 9a-o) were incubated with rat plasma and liver homogenate as multi-enzyme systems; ara-C was detected as a released product, albeit in minute amounts by HPLC, indicating that N-decarboxylation and dealkylation of the N4-acetate series proceeds with low efficiency relative to hydrolysis of N4-carboxylate and succinamate prodrugs [1]. This distinguishes the N4-acetyl compound from both (a) stable N4-alkyl derivatives that do not release ara-C, and (b) N4-carboxylate prodrugs that release ara-C more efficiently.

prodrug activation enzymatic hydrolysis biotransformation ara-C release

Procurement-Driven Application Scenarios for N-Acetylcytosine Arabinoside Based on Quantitative Differentiation Evidence


Pharmaceutical QC Reference Standard for Cytarabine Impurity Profiling

N-Acetylcytosine arabinoside is procured as Cytarabine Impurity 28 for use as a certified reference standard (≥97% purity, HPLC) in pharmaceutical quality control, analytical method development, method validation, and ANDA/DMF regulatory submissions. Its formal impurity designation, full Certificate of Analysis documentation (HPLC, 1H-NMR, MS), and traceability to USP/EP pharmacopeial standards make it irreplaceable by generic ara-C or other N4-acyl analogs lacking this regulatory identity [3]. This application stems directly from the compound's regulatory impurity designation (Evidence Item 4).

Mechanistic Probe for Cytidine Deaminase Structure-Function Studies

The complete resistance of N4-acetyl-ara-C to enzymatic deamination by cytidine deaminase, contrasted with the rapid deamination of ara-C (>80% in 4 h in human plasma), makes this compound an essential control substrate or inhibitor candidate in CDA enzymology studies. Researchers investigating deaminase-mediated drug resistance in leukemia can use N4-acetyl-ara-C as a deaminase-stable comparator to isolate the contribution of metabolic inactivation to ara-C treatment failure [3]. This application follows from the deamination resistance evidence (Evidence Item 1).

Negative Control Compound in N4-Acyl-ara-C Cytotoxicity SAR Studies

Given its comparatively poor cytotoxicity in colony formation assays (87% cell survival at 10^-4 M vs. 0% survival for N4-chloroacetyl-ara-C at 10^-6 M in hamster fibrosarcoma cells), N-acetylcytosine arabinoside serves as a low-activity reference compound in structure-activity relationship studies aimed at optimizing the N4-acyl substituent for antitumor potency . Its well-characterized cytotoxicity profile allows it to function as a reproducible negative control against which more potent N4-acyl analogs (e.g., chloroacetyl, behenoyl, palmitoyl) can be benchmarked. This scenario derives from the cytotoxicity differential evidence (Evidence Item 2).

Scaffold for Prodrug Design with Tunable Ara-C Release Kinetics

The N4-acetyl modification provides a distinct prodrug activation profile characterized by detectable but low-efficiency enzymatic release of ara-C upon incubation with rat plasma and liver homogenate . This positions N-acetylcytosine arabinoside as a scaffold suitable for further optimization of the N4-acyl group to achieve intermediate release kinetics—faster than stable N4-alkyl depots (which do not release ara-C) but slower than rapidly cleaved N4-carboxylate prodrugs. Formulation scientists developing sustained-release ara-C delivery systems will find this chemotype space defined by the N4-acetyl congener valuable for tuning pharmacokinetic profiles. This application is supported by the prodrug evidence (Evidence Item 6) and liposomal formulation compatibility (Evidence Item 5).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetylcytosine arabinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.